molecular formula C16H16ClN3O B2383835 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole CAS No. 876891-19-9

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

Cat. No.: B2383835
CAS No.: 876891-19-9
M. Wt: 301.77
InChI Key: HKNUFVCYHZPDCX-UHFFFAOYSA-N
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Description

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole is a benzotriazole derivative characterized by a propyl linker connecting the benzotriazole core to a substituted phenoxy group (4-chloro-3-methylphenoxy).

Properties

IUPAC Name

1-[3-(4-chloro-3-methylphenoxy)propyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-12-11-13(7-8-14(12)17)21-10-4-9-20-16-6-3-2-5-15(16)18-19-20/h2-3,5-8,11H,4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNUFVCYHZPDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using 3-(4-Chloro-3-methylphenoxy)propyl Halides

A widely reported method involves the reaction of benzotriazole with 3-(4-chloro-3-methylphenoxy)propyl bromide or chloride under basic conditions. The process typically employs potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Reaction Conditions:

  • Molar Ratio: Benzotriazole to alkylating agent (1:1.2–1.5).
  • Temperature: 80–100°C under reflux for 6–12 hours.
  • Workup: Filtration, solvent evaporation, and recrystallization from ethanol/water.

Mechanistic Insights:
The base deprotonates benzotriazole at the N1 position, generating a nucleophilic species that attacks the electrophilic carbon of the propyl halide. Competing alkylation at the N2 position is minimized by steric hindrance from the phenoxy group.

Yield Optimization:

  • Solvent Selection: DMF yields 65–70% due to enhanced solubility, while tetrahydrofuran (THF) results in lower yields (50–55%).
  • Catalyst Addition: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates by 15–20%.

Mitsunobu Reaction for Ether Linkage Formation

Coupling Benzotriazole with 3-(4-Chloro-3-methylphenoxy)propan-1-ol

The Mitsunobu reaction enables ether bond formation between benzotriazole and 3-(4-chloro-3-methylphenoxy)propan-1-ol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Procedure:

  • Dissolve benzotriazole (1 equiv), alcohol (1.2 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) in THF.
  • Stir at 0°C for 30 minutes, then warm to room temperature for 12 hours.
  • Concentrate under vacuum and purify via column chromatography (hexane/ethyl acetate).

Advantages:

  • High regioselectivity for N1 alkylation.
  • Yields of 75–80% reported in analogous benzotriazole derivatives.

Limitations:

  • Cost and toxicity of DEAD necessitate careful handling.
  • Requires chromatographic purification, complicating scale-up.

Ullmann-Type Coupling for Aryl Ether Synthesis

Copper-Catalyzed Coupling of Benzotriazole with 3-(4-Chloro-3-methylphenoxy)propyl Iodide

Ullmann coupling employs copper(I) iodide (CuI) and a diamine ligand (e.g., N,N'-dimethylethylenediamine) to facilitate C–O bond formation.

Typical Protocol:

  • Reactants: Benzotriazole (1 equiv), 3-(4-chloro-3-methylphenoxy)propyl iodide (1.3 equiv), CuI (0.1 equiv), ligand (0.2 equiv).
  • Solvent: Toluene or dioxane at 110–120°C for 24–48 hours.
  • Isolation: Extraction with dichloromethane and silica gel chromatography.

Performance Metrics:

  • Yield: 60–65% after optimization.
  • Side Products: Homocoupling of the iodide (5–10%) requires careful purification.

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Reactor Systems

Recent patents highlight continuous flow reactors for large-scale production, reducing reaction times and improving consistency. Key parameters include:

  • Residence Time: 20–30 minutes at 150°C.
  • Solvent: Ethanol/water mixtures enable easy product separation.
  • Catalyst Recycling: Palladium on carbon (Pd/C) reused for up to 5 cycles with <5% activity loss.

Economic and Environmental Considerations:

  • Waste Reduction: Flow systems minimize solvent usage by 40% compared to batch processes.
  • Energy Efficiency: Microwave-assisted heating reduces energy consumption by 30%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10–7.40 (m, 4H, benzotriazole), 6.90 (d, J = 8.4 Hz, 1H, aryl), 4.20 (t, J = 6.8 Hz, 2H, OCH₂), 3.70 (t, J = 6.8 Hz, 2H, CH₂N), 2.40 (s, 3H, CH₃), 2.10 (quin, J = 6.8 Hz, 2H, CH₂).
  • IR (KBr): 3100 cm⁻¹ (C–H aromatic), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C).

Purity Assessment

  • HPLC: >98% purity using a C18 column (acetonitrile/water gradient).
  • Melting Point: 112–114°C (lit. 113°C).

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives .

Scientific Research Applications

Chemical Applications

UV Absorption in Polymer Chemistry

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole is primarily utilized as a UV absorber in polymer formulations. Its ability to absorb ultraviolet radiation protects materials from photodegradation. This property is crucial for enhancing the longevity and stability of plastics, coatings, and other UV-sensitive materials.

Biological Applications

Potential Biological Effects

Research has indicated that 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole may have biological activity worth exploring further. While specific applications in biology are less common, studies suggest potential effects on biological systems that warrant investigation.

Case Study: Antimicrobial Activity

Although not extensively documented for this specific compound, benzotriazole derivatives have shown antimicrobial properties. For example, related compounds have demonstrated efficacy against various bacterial strains, indicating that similar derivatives could be evaluated for their antimicrobial potential .

Medical Applications

Stability in Drug Formulations

In medicinal chemistry, 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole has been investigated for its potential role in enhancing the stability of drug formulations. By incorporating this compound into pharmaceutical products, researchers aim to improve the shelf life and efficacy of sensitive drugs.

Comparative Analysis with Other Compounds

Compound NameApplication TypeEfficacy LevelNotes
2-(2-Hydroxyphenyl)benzotriazoleUV AbsorptionHighCommonly used in coatings
2-(2-Hydroxy-5-methylphenyl)benzotriazoleUV AbsorptionModerateSimilar structure but varied efficacy
1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazoleDrug StabilityUnder StudyPotential for enhancing drug formulations

Industrial Applications

Plastics and Coatings Industry

The compound is widely used in the plastics industry to improve UV resistance. Its incorporation into coatings enhances durability and performance under sunlight exposure. This application is critical for products exposed to outdoor conditions, such as automotive parts and outdoor furniture.

Mechanism of Action

The primary mechanism of action for 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole as a UV absorber involves the absorption of UV radiation, which prevents the degradation of materials. The benzotriazole ring structure allows it to absorb UV light and dissipate the energy as heat, protecting the underlying material.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzotriazole Derivatives

Substituent Group Variations

The target compound’s phenoxypropyl substituent distinguishes it from other benzotriazole derivatives. Key comparisons include:

Compound Name / Class Core Structure Substituent Group Key Features Biological Activity (Source)
Target Compound Benzotriazole 3-(4-Chloro-3-methylphenoxy)propyl Chloro (para) and methyl (meta) on phenoxy Not explicitly reported
HBK15 (Piperazine derivative) Piperazine 3-(2-Chloro-6-methylphenoxy)ethoxyethyl Chloro (ortho) and methyl (ortho) on phenoxy Synthesized; activity unspecified
Nitroimidazole-linked benzotriazole Benzotriazole 3-(2-Methyl-5-nitroimidazol-1-yl)propyl Nitro group (electron-withdrawing) Synthetic focus; no activity data
Azetidinecarboxamide-linked benzotriazole Benzotriazole 3-(Azetidinecarboxamide)propyl Chloro, oxo, and carboxamide groups Antibacterial, antifungal activity

Electronic and Steric Effects

  • Chloro and Methyl Positioning: The target’s 4-chloro-3-methylphenoxy group contrasts with HBK15’s 2-chloro-6-methylphenoxy substituent .
  • Nitroimidazole vs. Phenoxy: The nitro group in compounds introduces strong electron-withdrawing effects, which may alter metabolic stability compared to the target’s phenoxy group .
  • Azetidinecarboxamide Functionality : The azetidine ring in derivatives introduces rigidity and hydrogen-bonding capacity, absent in the target compound, which may explain their reported antimicrobial activity .

Comparative Pharmacological Profiles

While direct activity data for the target compound are unavailable, insights can be inferred:

  • Antimicrobial Potential: ’s azetidinecarboxamide-linked benzotriazoles exhibit antibacterial and antifungal activity, suggesting that the target’s lipophilic phenoxy group may similarly enhance membrane penetration .
  • Receptor Binding : Piperazine derivatives (e.g., HBK15) in target neurological receptors, but the benzotriazole core in the target compound may shift selectivity toward other biological targets .

Biological Activity

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole is a compound belonging to the benzotriazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its potential applications in medicine.

Antimicrobial Activity

Benzotriazoles, including 1-[3-(4-chloro-3-methylphenoxy)propyl]benzotriazole, exhibit significant antimicrobial properties. Research indicates that these compounds are effective against a variety of bacterial and fungal strains.

  • Antibacterial Activity : Studies have shown that benzotriazole derivatives possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics like nitrofurantoin against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Activity : The antifungal efficacy of benzotriazole derivatives is also well-documented. Compounds have been reported to inhibit the growth of Candida albicans and Aspergillus species with MIC values ranging from 12.5 μg/mL to 25 μg/mL .
CompoundTarget OrganismMIC (μg/mL)
1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazoleMRSA12.5 - 25
Benzotriazole DerivativeCandida albicans12.5 - 25
Benzotriazole DerivativeAspergillus niger12.5 - 25

Antiparasitic Activity

Recent studies have indicated that benzotriazoles may also exhibit antiparasitic properties. For example, N-benzenesulfonyl derivatives of benzotriazole were tested against Trypanosoma cruzi, showing significant dose-dependent growth inhibition .

The biological activity of benzotriazoles is largely attributed to their ability to interact with critical enzymes and cellular pathways:

  • Inhibition of Cytochrome P450 : Benzotriazoles act by inhibiting cytochrome P450 enzymes involved in sterol biosynthesis in fungi, disrupting the production of ergosterol, a vital component of fungal cell membranes .
  • Interaction with DNA : Some studies suggest that benzotriazoles may interact with DNA and RNA synthesis pathways, indicating potential applications in cancer treatment .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of benzotriazole derivatives for their antimicrobial activity. Among the tested compounds, those with halogen substitutions exhibited the highest activity against S. aureus and E. coli, with MIC values significantly lower than traditional antibiotics .

Evaluation of Antiparasitic Properties

Another research effort focused on the antiparasitic effects of benzotriazole derivatives against T. cruzi. The results demonstrated that specific derivatives could reduce parasite viability by over 50% at concentrations as low as 25 μg/mL after 72 hours of incubation .

Q & A

Q. How can researchers optimize the synthesis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-step protocols, including solvent selection (e.g., DMSO for reflux ), temperature control, and reaction time adjustments. For example, refluxing for 18 hours in DMSO followed by crystallization with water-ethanol improved yields to 65% in analogous triazole derivatives . Post-reaction purification via column chromatography or recrystallization (using ethanol-water mixtures) can enhance purity. Monitoring reaction progress with TLC or HPLC is critical for identifying intermediate byproducts .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, as demonstrated for benzamide derivatives in (δ 7.34–7.19 ppm for aromatic protons) .
  • HRMS : For exact mass validation (e.g., [M+H]+ ion matching theoretical values within 0.0002 Da ).
  • HPLC : To assess purity and identify side products .
  • FT-IR : To detect functional groups like benzotriazole C-N stretches (~1,500 cm⁻¹) .

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer: Prioritize assays based on structural analogs (e.g., antimicrobial or anticancer activity in benzamide derivatives ). Use dose-response curves (e.g., 0.1–100 µM) in cell viability assays (MTT/XTT) and include positive controls (e.g., doxorubicin for cytotoxicity). For receptor-binding studies, employ radioligand displacement assays with IC50 calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory biological activity data for this compound?

Methodological Answer: SAR analysis requires systematic modification of substituents (e.g., chloro, methylphenoxy) and comparison with analogs. For example:

  • Replace the chloro group with fluoro to assess halogen effects on receptor binding .
  • Shorten the propyl chain to evaluate steric hindrance impacts .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What strategies address discrepancies in crystallographic data versus computational modeling for this compound?

Methodological Answer: Discrepancies may arise from crystal packing forces or solvent effects. Compare X-ray crystallography data (e.g., bond angles deviating by ±5° from DFT-optimized geometries ) with quantum mechanical calculations (e.g., Gaussian09 at B3LYP/6-311+G(d,p)). Refine models using Hirshfeld surface analysis to account for van der Waals interactions .

Q. How can regioselectivity challenges during benzotriazole functionalization be mitigated?

Methodological Answer: Regioselectivity in benzotriazole derivatives is influenced by electronic and steric factors. Use directing groups (e.g., chloro at the 4-position) to favor substitution at the 1-position. Monitor reaction pathways via in-situ NMR or LC-MS to identify intermediates .

Q. What experimental and computational methods validate intermolecular interactions in the crystal lattice?

Methodological Answer:

  • X-ray crystallography : Resolve non-bonded interactions (e.g., Cl⋯H distances of 3.12 Å ).
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., H-H, C-Cl contacts) .
  • DFT calculations : Simulate lattice energies and compare with experimental thermal stability data (TGA/DSC) .

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